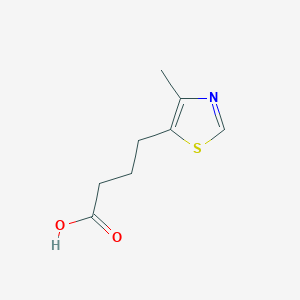
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride is a compound that belongs to the class of azetidine derivatives Azetidines are four-membered saturated heterocycles containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its biological activity and ability to interact with various molecular targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride involves its interaction with specific molecular targets. The azetidine ring and the 5-fluoro-2-methoxyaniline moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
- Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
Uniqueness
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride is unique due to the presence of both the azetidine ring and the 5-fluoro-2-methoxyaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H19Cl2FN2O |
|---|---|
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline;dihydrochloride |
InChI |
InChI=1S/C12H17FN2O.2ClH/c1-8(9-6-14-7-9)15-11-5-10(13)3-4-12(11)16-2;;/h3-5,8-9,14-15H,6-7H2,1-2H3;2*1H |
Clé InChI |
OMBBTOSEDVBIJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CNC1)NC2=C(C=CC(=C2)F)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


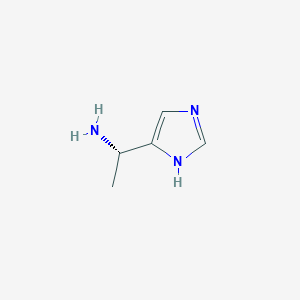
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
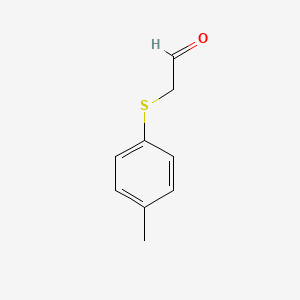
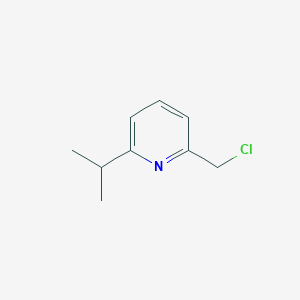
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)
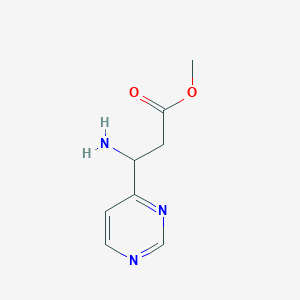
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

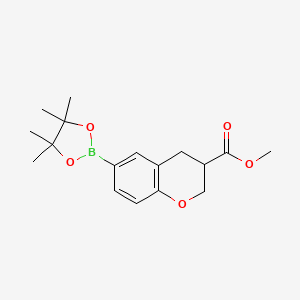
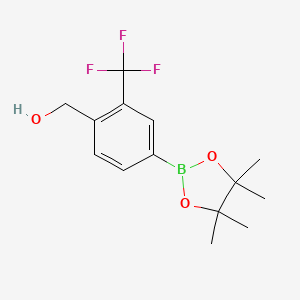

![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)
